Diethylquinoneimine

Description

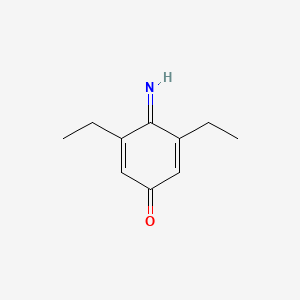

Structure

2D Structure

3D Structure

Properties

CAS No. |

108451-26-9 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3,5-diethyl-4-iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C10H13NO/c1-3-7-5-9(12)6-8(4-2)10(7)11/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

LIRQQKZNKBTPRG-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=O)C=C(C1=N)CC |

Canonical SMILES |

CCC1=CC(=O)C=C(C1=N)CC |

Other CAS No. |

108451-26-9 |

Synonyms |

diethylquinoneimine quinoneimine-diethyl |

Origin of Product |

United States |

Research Methodologies for Diethylquinoneimine Synthesis

Advanced Synthetic Strategies for Diethylquinoneimine

The formation of the this compound scaffold is achievable through several advanced synthetic routes, primarily involving oxidation and catalytic processes.

Oxidative Cyclization and Functionalization Routes

Oxidative cyclization represents a powerful strategy for constructing heterocyclic systems. In the context of this compound, this can be envisioned through the oxidation of a suitable precursor, such as N,N-diethyl-p-phenylenediamine. The oxidation of this precursor generates the highly reactive p-quinone diimine intermediate which can then undergo further functionalization. frontiersin.org

Analogous reactions, such as the oxidative cyclization of N,N-dialkyldopamines, proceed through an intermediate o-quinone which subsequently cyclizes to form an indolium-5-olate. rsc.org This highlights a potential pathway where an appropriately substituted diethylaniline precursor could undergo intramolecular cyclization following oxidation. Furthermore, metal-free oxidative cyclization of enynals to form pyrone derivatives using an oxidizing agent like K₂S₂O₈ demonstrates the potential for C-H functionalization and C-O bond formation, a strategy that could be adapted for quinone imine synthesis. acs.org

Electrochemical methods also offer a promising route. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines can generate p-quinone-diimines in a controlled manner. frontiersin.org This electrochemically generated species can then participate in subsequent reactions, such as Michael-type additions, to create more complex structures. frontiersin.orgresearchgate.net

Catalytic Approaches to this compound Formation

Catalysis offers efficient and selective pathways to this compound and its derivatives. Phenylenediamine compounds can be converted with high selectivity to their corresponding quinonediimines through reactions with oxygen in the presence of a metal catalyst. acs.org Various transition metal catalysts and their salts have been shown to be effective for this transformation. acs.orgexlibrisgroup.com

Table 1: Catalytic Systems for Oxidation of Phenylenediamine Analogues

| Catalyst System | Precursor | Product Type | Yield | Reference |

| α-MnO₂ / TBHP | 2-Aminobenzylamines & Alcohols | Quinazolines | 59-91% | exlibrisgroup.com |

| Metal salt in O₂ | N-l,3-dimethylbutyl-N'-phenyl-p-phenylenediamine | Quinonediimine | High Conversion | acs.org |

| Horseradish Peroxidase / H₂O₂ | o-Aminophenols | o-Quinone Imines | 42-92% | acs.orgthieme-connect.com |

Note: This table presents data for analogous reactions, demonstrating the applicability of these catalytic systems to the synthesis of quinone imines.

Biocatalysis presents a green and highly selective alternative. Enzymes like horseradish peroxidase can catalyze the oxidation of aminophenols to their corresponding quinone imines under mild conditions, using hydrogen peroxide as a green oxidant. acs.orgthieme-connect.com This biocatalytic approach has been successfully employed in one-pot, two-step procedures for the synthesis of 1,4-benzoxazines from in situ generated quinone imines. acs.orgthieme-connect.com

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound synthesis, this translates to the use of environmentally benign reagents and conditions. Biocatalytic methods, as mentioned above, are a prime example, utilizing water as a solvent and avoiding harsh oxidants. acs.orgthieme-connect.com

Electrochemical synthesis is another green approach, as it can obviate the need for chemical oxidants and often proceeds under mild conditions. frontiersin.orgresearchgate.net The development of solvent-free reaction conditions, for instance using microwave irradiation, has been shown to accelerate reaction rates and increase selectivity in the synthesis of related compounds, thereby aligning with green chemistry principles. acs.org The use of molecular oxygen as the terminal oxidant in catalytic cycles is also a key green strategy, producing water as the only byproduct. nih.gov

Precursor Design and Reactivity Studies in this compound Synthesis

The rational design of precursors is critical for a successful synthesis. For this compound, the most direct precursor is N,N-diethyl-p-phenylenediamine (DEPD). mdpi.comacs.org The design of synthetic strategies often revolves around the reactivity of this key molecule.

DEPD is a readily available aromatic amine that is susceptible to oxidation. mdpi.com Its reactivity is characterized by the presence of the electron-donating diethylamino and primary amino groups, which activate the aromatic ring towards electrophilic attack and oxidation. Upon oxidation, it forms a reactive quinonediimine intermediate. frontiersin.org Understanding the stability and reactivity of this intermediate is crucial for controlling subsequent reactions. For instance, the electrochemically generated diimine can act as an electrophile in Michael-type addition reactions. frontiersin.orgresearchgate.net

The design of more complex precursors can allow for intramolecular reactions. For example, incorporating a nucleophilic group elsewhere in the precursor molecule could lead to a spontaneous cyclization event following the initial oxidation to the quinone imine. The design of precursors for on-surface synthesis has also been explored for related polycyclic aromatic compounds, where stable precursors are deposited and then converted to the final product in situ. This "precursor approach" allows for the formation of otherwise unstable molecules.

Stereoselective Synthesis Methodologies for this compound Analogues

The synthesis of chiral analogues of this compound, which possess specific three-dimensional structures, requires stereoselective methods. Recent research has focused on catalytic asymmetric reactions to control the formation of stereocenters.

Chiral Brønsted acids, particularly chiral phosphoric acids, have emerged as powerful catalysts for the enantioselective synthesis of various heterocyclic compounds derived from quinone imines. acs.orgacs.org These catalysts can activate quinone imine ketals or in situ generated quinone imines towards nucleophilic attack, controlling the stereochemical outcome of the reaction. acs.orgacs.orgacs.org

For example, the asymmetric [4+2] cycloaddition (Diels-Alder reaction) of in situ generated ortho-quinone methide imines with various partners can be catalyzed by chiral phosphoric acids to produce chiral tetrahydroquinolines with high diastereo- and enantioselectivity. acs.orgmdpi.com Similarly, enantioselective [3+2] cycloadditions have been developed using chiral catalysts to construct chiral indoline (B122111) and benzofuroindoline scaffolds from para-quinone imines.

Table 2: Chiral Catalysts in the Asymmetric Synthesis of Quinone Imine Analogues

| Catalyst Type | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | Dihydroquinoxaline derivatives | 92-98% | |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Chiral 2,3-disubstituted indolines | up to >99% | |

| Chiral Phosphoramide | [4+2] Cycloaddition | Chiral Tetrahydroquinolines | up to 93:7 er | acs.org |

| Axially Chiral Dicarboxylic Acid | Arylation of Enecarbamates | Chiral β-aryl amines | 88-97% | acs.org |

| Chiral BINOL Aldehyde | 1,6-Conjugate Addition | Chiral amino acid derivatives | Excellent | frontiersin.org |

Note: This table showcases various chiral catalytic systems and their effectiveness in producing enantiomerically enriched products from quinone imine precursors and related substrates.

The diastereoselective synthesis of more complex fused heterocyclic systems, such as morphan derivatives, has also been achieved through the reaction of quinone monoketals with 1,1-enediamines. Furthermore, the stereoselective synthesis of fissoldhimine alkaloid analogues has been accomplished via sequential electrooxidation and heterodimerization, where a chiral phosphoric acid catalyst was used to induce enantioselectivity in the heterodimerization step. rsc.org These methodologies provide a powerful toolkit for accessing a wide range of structurally diverse and stereochemically defined this compound analogues.

Reaction Mechanisms and Reactivity Studies of Diethylquinoneimine

Electrophilic and Nucleophilic Reaction Pathways

The electronic structure of Diethylquinoneimine, with its electron-deficient carbon framework and polarized carbon-nitrogen double bonds, renders it a potent electrophile. unacademy.comyoutube.com This inherent electrophilicity dictates its primary reaction pathways, which predominantly involve interactions with electron-rich species, or nucleophiles. masterorganicchemistry.com

Addition reactions are a hallmark of this compound's reactivity, particularly its coupling with nucleophilic partners. nih.govlibretexts.org Mechanistic studies reveal that this compound, often generated in situ from the oxidation of its precursor N,N-diethyl-p-phenylenediamine, readily undergoes electrophilic attack. srce.hrresearchgate.net

A prominent example is its reaction with phenolic and amine compounds. In these reactions, the this compound acts as an electrophile and attacks the nucleophilic site on the partner molecule, typically the para- or ortho-position of a phenol (B47542) or aromatic amine. srce.hrresearchgate.net This process is a coupling reaction that leads to the formation of a C-N or C-C bond. The initial step is the addition of the nucleophile to the quinonoid ring. This is followed by a subsequent oxidation step to yield a stable, colored indo-dye product. srce.hrresearchgate.net The reaction environment plays a crucial role; coupling with phenolic drugs is optimized under slightly alkaline conditions, which enhances the nucleophilicity of the phenol by converting it to the more reactive phenoxide ion. Conversely, reactions with amine drugs proceed more effectively in a slightly acidic medium, where the concentration of the reactive quinone-diimine cation is maximized. srce.hrresearchgate.net

Research has established the stoichiometry of these coupling reactions. The molar ratios of this compound to various drug molecules have been determined, indicating that the coupling can occur in different ratios depending on the structure of the nucleophile. srce.hrresearchgate.net

Table 1: Molar Coupling Ratios of this compound with Various Nucleophiles

| Nucleophilic Drug | Abbreviation | Molar Ratio (Drug:this compound Precursor) | Reference |

|---|---|---|---|

| Salbutamol | SLB | 1:1 | srce.hrresearchgate.net |

| Ritodrine | RTD | 1:2 | srce.hrresearchgate.net |

| Isoxsuprine | IXP | 1:1 | srce.hrresearchgate.net |

| Dapsone | DAP | 1:2 | srce.hrresearchgate.net |

| Sulfamethoxazole | SFM | 1:1 | srce.hrresearchgate.net |

| Sulfadimidine | SFD | 1:1 | srce.hrresearchgate.net |

The coupling reactions of this compound can also be classified as electrophilic substitution reactions, where the this compound acts as the attacking electrophile and replaces a hydrogen atom on the nucleophilic partner. unacademy.comebsco.com This is distinct from nucleophilic substitution reactions where a nucleophile displaces a leaving group on a substrate. ksu.edu.saallen.inscribd.com In the context of this compound chemistry, the reaction involves an electrophilic attack on an electron-rich aromatic ring (the nucleophile), a classic example of electrophilic aromatic substitution. scribd.com

The mechanism does not typically follow a classical SN1 or SN2 pathway, which are characteristic of nucleophilic substitutions at saturated carbon centers. masterorganicchemistry.comlibretexts.org Instead, the process is initiated by the electrophilic quinonediimine cation, which attacks the nucleophile to form a resonance-stabilized intermediate (akin to a sigma complex). scribd.com Subsequent loss of a proton (H+) from the nucleophile restores aromaticity and yields the final substituted product, which is then oxidized. srce.hrresearchgate.net

Mechanistic Investigations of Addition Reactions

Oxidation-Reduction Chemistry and Redox Cycling Mechanisms

The chemistry of this compound is intrinsically linked to oxidation-reduction (redox) processes. libretexts.org It is typically formed via a two-electron oxidation of N,N-diethyl-p-phenylenediamine. srce.hrresearchgate.net This conversion is the first step in a broader process that can be described as redox cycling.

In a general redox cycle, a quinone-like substance can accept electrons from a reductant and transfer them to an oxidant (like molecular oxygen), regenerating the original quinone form in the process. researchgate.netnih.gov This allows the quinone to act as a chemical intermediate or catalyst for electron transfer. researchgate.net While the coupling reactions of this compound are not a perfect catalytic cycle, they exhibit features of redox cycling. The this compound is generated through oxidation, consumed (or reduced) in the coupling step, and the resulting leuco-dye intermediate is then re-oxidized to form the final product. srce.hrresearchgate.net

Furthermore, studies on related α-diimine ligands in metal complexes have shown that the diimine moiety is "redox-active," meaning it can store and release electrons. nih.govmdpi.com This non-innocent behavior allows the ligand to participate directly in the redox mechanics of a reaction, controlling the oxidation state of the associated metal center and facilitating electron transfer processes. nih.gov This capacity for electron storage underscores the inherent ability of the diimine structure to mediate redox chemistry. mdpi.com

Radical Reactivity and Persistent Radical Effect in this compound Systems

Beyond two-electron polar reactions, diimine systems can engage in single-electron transfer (SET) processes, leading to radical reactivity. libretexts.orgmdpi.com The formation of radical intermediates is a key feature of the redox chemistry of many quinones and their nitrogen analogs.

In certain catalytic systems, the reactivity of this compound is explicitly radical-based. For instance, a niobium(V) complex featuring a dianionic α-diimine ligand (structurally related to this compound) serves as a catalyst for radical addition reactions of carbon tetrachloride to olefins. nih.gov In this catalytic cycle, the diimine ligand's ability to undergo redox changes is crucial for generating the necessary radical species. The reaction proceeds via a radical mechanism rather than a polar one, highlighting the accessibility of radical pathways for diimine compounds. nih.gov

The concept of the Persistent Radical Effect (PRE) is relevant in reactions where multiple radical species are present. wikipedia.orgresearchgate.net The PRE describes a kinetic phenomenon where the cross-coupling between a short-lived (transient) radical and a long-lived (persistent) radical is highly favored over the self-coupling of either species. nih.govnsf.gov This effect arises because the persistent radicals accumulate in the system, increasing the probability of cross-coupling. nih.gov In photoredox catalysis, the stability of radical anions, such as those formed from cyanoarenes, is a key factor influencing product yields, a phenomenon controlled by the same principles as the PRE. nsf.gov While direct investigation of the PRE in simple this compound systems is not extensively documented, its role in metal-catalyzed reactions involving diimine ligands and other radical processes suggests its potential influence wherever persistent and transient radical intermediates may be co-generated. nih.gov

Kinetic and Thermodynamic Parameters of this compound Reactions

The rates and outcomes of this compound reactions are governed by kinetic and thermodynamic parameters. researchgate.net Kinetic control refers to reactions where the major product is the one that is formed fastest (i.e., has the lowest activation energy), whereas thermodynamic control applies when reactions are reversible, and the major product is the most stable one. masterorganicchemistry.comopenstax.orglibretexts.org

Studies have shown that the structure of the this compound ring significantly impacts reaction kinetics. The presence of substituents can exert steric effects that alter the rate of reaction. For example, research on the coupling of N,N-diethylquinonediimines with phenols has demonstrated that steric hindrance near the reaction site can dramatically slow down the reaction. vdoc.pub

Table 2: Selected Kinetic Data for this compound Reactions

| Reaction System | Kinetic Observation | Reference |

|---|---|---|

| Coupling of a 3-methyl-substituted N,N-diethylquinoneimine with a phenol | The rate constant is decreased by a factor of 26 compared to the unsubstituted analogue. | vdoc.pub |

| Radical addition of CCl4 to styrene (B11656) catalyzed by a Niobium-diimine complex | The reaction rate obeys first-order kinetics with respect to the catalyst, styrene, and CCl4. A saturation effect is seen at high CCl4 concentrations. | nih.gov |

| Coupling of this compound with aromatic amine drugs | Color development is slow at room temperature, requiring heating to 60 ± 5 °C for 10 minutes to achieve completion, indicating a significant activation barrier. | srce.hr |

Intermediate Identification and Characterization in this compound Reactions

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.orglibretexts.org Identifying these species is crucial for elucidating reaction mechanisms. fiveable.me

In the well-studied coupling reactions of this compound, several intermediates have been proposed or identified. The primary reactive species is often considered to be the quinone-diimine cation , which is the electrophile that attacks the nucleophilic partner. srce.hrresearchgate.net Upon coupling with a phenol or amine, a colorless intermediate known as a leuco-dye is formed. srce.hrresearchgate.net This leuco-dye is then oxidized in a subsequent step to yield the final, stable, colored indo-dye product. srce.hrresearchgate.net

In the context of metal-catalyzed radical reactions, the nature of the intermediates is different. For the niobium-diimine catalyst, the complex itself cycles through different states. The diimine ligand transitions between a planar κ²-(N,N') coordination and a folded η⁴-(σ²,π) coordination mode, which represent different intermediate states of the catalyst as it stores and releases an electron to facilitate the radical reaction. nih.gov The formation of a carbocation intermediate is a key step in related SN1 reactions, but it is the quinonediimine cation and the subsequent leuco-dye that are the signature intermediates in the electrophilic coupling pathways of this compound. wikipedia.org

Transient Species Detection Methodologies

The detection and characterization of transient species like this compound are challenging due to their short lifetimes. iupac.org A transient species is a short-lived reaction intermediate, and its detection is dependent on the timescale of the experimental technique employed. iupac.org Various methods have been utilized to study the formation and reactivity of this compound, which is often generated via the electrochemical or chemical oxidation of its precursor, N,N-diethyl-p-phenylenediamine. researchgate.netnsmsi.ir

Radiation chemistry techniques, such as pulse radiolysis, have also proven invaluable for studying the free radical and one-electron transfer reactions of quinonoid compounds. vdoc.pub This method allows for the generation of transient radical intermediates and the measurement of their reaction rates, providing complementary information to other experimental approaches. vdoc.pub While many studies focus on quinones, the principles are directly applicable to quinoneimines for understanding their one-electron reduction potentials and reactions with various radicals. vdoc.pub

Table 1: Methodologies for Detecting this compound and Related Transient Species

| Methodology | Principle | Application to this compound | Key Findings | References |

|---|---|---|---|---|

| Cyclic Voltammetry | Measures the current response of a redox-active species to a linearly cycled potential sweep. | Studying the oxidation of N,N-diethyl-p-phenylenediamine to form the this compound species. | Reveals multi-step electron transfer processes (ECE mechanism); allows for the determination of kinetic parameters. researchgate.netnsmsi.ir | researchgate.net, researcher.life, nsmsi.ir |

| Controlled-Potential Coulometry | Measures the total charge passed to completely electrolyze a species at a constant potential. | Used in conjunction with cyclic voltammetry to determine the number of electrons involved in the oxidation process. | Confirms the two-electron oxidation of the parent diamine to the diimine. nsmsi.ir | nsmsi.ir |

| Pulse Radiolysis | Uses a pulse of ionizing radiation to create transient radical species, which are then monitored by fast absorption spectroscopy. | Applicable for studying the one-electron transfer reactions and radical intermediates of quinonoid systems. | Allows for determination of rate constants and one-electron reduction potentials for transient species. vdoc.pub | vdoc.pub |

| Spectroelectrochemistry | Combines electrochemical and spectroscopic techniques to observe spectral changes of species generated at an electrode. | Enables direct observation of the formation and decay of the colored this compound cation radical and the diimine itself. | Provides spectral evidence for the proposed intermediates in the electrochemical mechanism. | |

Mechanistic Elucidation via Trapping Experiments

Trapping experiments are a cornerstone for elucidating reaction mechanisms involving transient intermediates. In this approach, a "trapping agent" is added to the reaction mixture to react specifically with the short-lived species, forming a stable adduct that can be isolated and characterized. This provides definitive evidence for the existence of the transient intermediate and insight into its reactivity.

The this compound species, generated electrochemically from N,N-diethyl-p-phenylenediamine, is an electrophile that readily participates in Michael-type addition reactions with various nucleophiles. nsmsi.irresearchgate.net These reactions serve as effective trapping experiments. For instance, in the presence of thiobarbituric acid as a nucleophile, the generated this compound is trapped to form a new, stable thiobarbituric acid derivative. nsmsi.ir The mechanism follows an ECE pathway where the diimine is attacked by the nucleophile. nsmsi.ir

Similarly, arylsulfinic acids have been used to trap electrochemically generated quinone-diimines. researchgate.net The Michael addition of the arylsulfinic acid to the this compound results in the formation of stable sulfonamide derivatives. researchgate.net In some cases, the starting N,N-dialkyl-p-phenylenediamine itself can act as the nucleophile, leading to dimerization products through an "electron transfer + dimerization reaction + electron transfer" (ECE) mechanism. researchgate.net

In a biological context, the metabolic activation of compounds like the herbicide Alachlor (B1666766) can produce a this compound metabolite (DEIQ). pssj2.jpndl.go.jp This highly reactive metabolite has been shown to form adducts with proteins, which is a form of in-vivo trapping. pssj2.jp This reactivity is linked to cytotoxicity, demonstrating the toxicological relevance of this compound's ability to be trapped by biological nucleophiles. pssj2.jpndl.go.jp

Table 2: Examples of Trapping Experiments for this compound

| Trapping Agent (Nucleophile) | Reaction Type | Product | Mechanistic Insight | References |

|---|---|---|---|---|

| Thiobarbituric Acid | Michael-type Addition | Thiobarbituric acid derivative | Confirms the generation of this compound via an ECE mechanism and its electrophilic nature. | nsmsi.ir |

| Arylsulfinic Acids | Michael-type Addition | Sulfonamide derivatives | Demonstrates a general method for synthesizing sulfonamides via trapping of the quinone-diimine intermediate. | researchgate.net |

| N,N-Dialkyl-p-phenylenediamine | Michael-type Addition / Dimerization | N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives | Shows that the parent compound can act as a nucleophile, leading to self-dimerization pathways. | researchgate.net |

| Proteins (in vivo) | Adduct Formation | Protein adducts | Elucidates the mechanism of cytotoxicity for compounds that metabolize to this compound. | pssj2.jp, ndl.go.jp |

These studies collectively illustrate how the combination of advanced detection methodologies and classical trapping experiments provides a detailed picture of the formation, reactivity, and fate of the transient this compound species.

Theoretical and Computational Investigations of Diethylquinoneimine

Electronic Structure Analysis of Diethylquinoneimine

A foundational step in characterizing any molecule is the analysis of its electronic structure. Such studies provide insights into the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, all of which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would be invaluable for determining its ground-state geometry, electronic properties, and spectroscopic signatures. Key parameters that could be computed include the molecule's dipole moment, atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. Furthermore, DFT can be employed to simulate vibrational spectra (infrared and Raman), which could aid in the experimental identification and characterization of the compound.

Ab Initio and Semi-Empirical Calculations

While DFT is highly popular, other quantum chemical methods also offer valuable perspectives. Ab initio methods, which are based on first principles without empirical parameterization, could provide a high-accuracy benchmark for the electronic structure of this compound. Conversely, semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, means of studying larger systems or performing preliminary conformational analyses. A comparative study using these different levels of theory would provide a comprehensive picture of the molecule's electronic landscape.

Reaction Pathway Elucidation through Computational Modeling

Understanding how this compound participates in chemical reactions is crucial for predicting its behavior in various chemical environments. Computational modeling is a powerful tool for mapping out reaction mechanisms, identifying intermediates, and determining the energy barriers that control reaction rates.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates based on the properties of the transition state, which is the highest energy point along a reaction pathway. nih.govacs.org By locating the transition state structure for a given reaction involving this compound, computational chemists can calculate the activation energy. This information is vital for predicting how fast a reaction will proceed and how the rate will change with temperature. For instance, TST could be applied to study the reactivity of this compound with nucleophiles, a common reaction for this class of compounds.

Molecular Dynamics Simulations of this compound Reactivity

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of chemical processes. rsc.org An MD simulation of this compound, either in a solvent or interacting with other molecules, could reveal important details about its conformational flexibility, solvation effects, and the initial steps of a chemical reaction. Reactive force fields could be employed in MD simulations to model bond-breaking and bond-forming events, offering insights into complex reaction dynamics that are not accessible through static calculations alone. acs.orgresearchgate.net

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to predict the reactivity of this compound. researchgate.net These descriptors, such as electrostatic potential maps, Fukui functions, and local softness indices, can help to identify the most likely sites for electrophilic or nucleophilic attack. By correlating these descriptors with experimental reactivity data for related compounds, it may be possible to build predictive models for the chemical behavior of this compound, guiding future experimental work.

Spectroscopic Parameter Prediction and Validation for this compound

The accurate prediction of spectroscopic parameters through theoretical and computational methods offers a powerful tool for the structural elucidation and characterization of molecules like this compound. By leveraging quantum chemical calculations, it is possible to obtain valuable insights into its nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These computational approaches, primarily based on Density Functional Theory (DFT), not only aid in the assignment of experimental spectra but also provide a deeper understanding of the electronic structure and vibrational modes of the molecule. d-nb.infonih.govresearchgate.net

The general workflow for predicting spectroscopic parameters begins with the optimization of the molecular geometry of this compound. This is a crucial step as the accuracy of the predicted spectra is highly dependent on the quality of the optimized structure. mdpi.com Following geometry optimization, specific computational methods are employed to calculate the desired spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for the prediction of NMR chemical shifts. nih.gov Vibrational frequencies and intensities for IR and Raman spectra are typically calculated using harmonic frequency analysis. Electronic excitation energies and oscillator strengths, which are essential for simulating UV-Vis spectra, are often determined using Time-Dependent DFT (TD-DFT). researchgate.net

The choice of the DFT functional and basis set is critical for achieving high accuracy in these predictions. mdpi.com Different functionals may perform better for specific types of spectroscopic properties. Therefore, it is common practice to benchmark various functionals against experimental data or higher-level computational results when available. github.io Furthermore, the inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can significantly improve the agreement between theoretical predictions and experimental measurements conducted in solution. mdpi.comnih.gov

Validation of the computationally predicted spectra is a critical final step. This involves a direct comparison of the theoretical data with experimentally obtained spectra. For NMR, the calculated chemical shifts are correlated with the experimental values. d-nb.info In the case of vibrational spectroscopy, the predicted frequencies are matched with the experimental IR and Raman bands, often aided by the visualization of the calculated vibrational modes. researchgate.net For UV-Vis spectroscopy, the predicted absorption maxima are compared with the experimental spectrum. researchgate.net Discrepancies between theoretical and experimental data can often provide further insights into molecular structure, conformation, and intermolecular interactions.

Predicted ¹H and ¹³C NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts are invaluable for the assignment of complex spectra and for confirming molecular structures. Using DFT, specifically the GIAO method, the ¹H and ¹³C NMR chemical shifts of this compound can be predicted. d-nb.infonih.gov The process involves optimizing the geometry of the molecule, followed by the calculation of the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly sensitive to the chosen DFT functional, basis set, and the treatment of solvent effects. mdpi.com

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model for chloroform.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 186.5 |

| C2 | 6.85 | 115.2 |

| C3 | 7.10 | 130.8 |

| C4 | - | 150.1 |

| C5 | 7.10 | 130.8 |

| C6 | 6.85 | 115.2 |

| N-CH₂ | 3.45 | 45.3 |

| CH₃ | 1.25 | 12.8 |

Predicted Vibrational Spectra (IR and Raman)

Computational methods can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks observed in its IR and Raman spectra. These calculations are typically performed within the harmonic approximation. The resulting vibrational modes can be visualized to aid in the assignment of specific bands in the experimental spectra to particular molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netthermofisher.com The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some modes may be more active in one technique than the other due to selection rules. thermofisher.com

The following table presents a selection of predicted vibrational frequencies for this compound, their corresponding intensities, and the assignment of the vibrational modes.

| Predicted Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|---|

| 3050 | 15 | 120 | C-H stretch (aromatic) |

| 2975 | 80 | 150 | C-H stretch (aliphatic, asymmetric) |

| 2930 | 65 | 180 | C-H stretch (aliphatic, symmetric) |

| 1680 | 180 | 80 | C=O stretch |

| 1620 | 150 | 250 | C=C stretch (ring) |

| 1580 | 120 | 300 | C=N stretch |

| 1450 | 90 | 60 | CH₂ bend |

| 1370 | 100 | 75 | CH₃ bend |

| 1250 | 160 | 100 | C-N stretch |

| 830 | 70 | 40 | C-H out-of-plane bend |

Predicted UV-Vis Absorption Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of organic molecules. researchgate.net By calculating the vertical excitation energies and the corresponding oscillator strengths, it is possible to simulate the UV-Vis spectrum of this compound. These calculations provide insights into the electronic transitions occurring within the molecule, such as n→π* and π→π* transitions, which are responsible for its absorption of light in the ultraviolet and visible regions. researchgate.net The predicted absorption maxima (λmax) can be directly compared with experimental data for validation. researchgate.net

The table below shows hypothetical TD-DFT predicted electronic transitions for this compound in a solvent.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|---|

| 2.85 | 435 | 0.08 | HOMO → LUMO (n→π) |

| 3.95 | 314 | 0.65 | HOMO-1 → LUMO (π→π) |

| 4.52 | 274 | 0.21 | HOMO → LUMO+1 (π→π) |

| 5.10 | 243 | 0.15 | HOMO-2 → LUMO (π→π) |

Advanced Spectroscopic Research Techniques for Diethylquinoneimine Characterization

Vibrational Spectroscopy Studies (IR and Raman) in Mechanistic Research

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within Diethylquinoneimine and for monitoring its transformations during chemical reactions. triprinceton.org These methods are frequently used to identify functional groups and to track the progress of a reaction in real-time, offering insights into mechanistic pathways. mt.comnih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. jsscacs.edu.in For a vibration to be IR active, it must induce a change in the molecule's dipole moment. jsscacs.edu.inwikipedia.org In contrast, Raman spectroscopy relies on the inelastic scattering of monochromatic light, and a vibration is Raman active if it causes a change in the molecule's polarizability. sepscience.com Consequently, IR and Raman spectroscopy are often complementary, providing a more complete vibrational picture of the molecule. mt.com

In the context of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of its key functional groups. The C=N and C=C bonds of the quinonoid ring are expected to show strong absorptions. researchgate.net Mechanistic studies can be performed by monitoring the disappearance of reactant vibrational bands and the simultaneous appearance of new bands corresponding to intermediates or final products. mt.com For example, the reduction of the quinoneimine to the corresponding p-phenylenediamine (B122844) derivative would be clearly marked by the disappearance of the C=N stretching frequency and the appearance of N-H stretching and bending modes.

Raman spectroscopy offers advantages for studying this compound in aqueous solutions, where water's strong IR absorption can be problematic. Furthermore, the symmetric vibrations of the quinonoid ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum. sepscience.com This allows for a detailed analysis of the skeletal vibrations of the ring, providing information on structural changes during a reaction.

Table 1: Characteristic Vibrational Frequencies for this compound Analysis This table presents expected frequency ranges for key vibrational modes based on related chemical structures. Actual values may vary.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |

| C=N Stretch | 1640 - 1690 | IR, Raman | A key indicator of the quinoneimine structure. |

| C=C Stretch (Quinonoid Ring) | 1550 - 1650 | IR, Raman | Reflects the conjugation within the ring. |

| C-N Stretch | 1250 - 1350 | IR | Associated with the diethylamino group. |

| C-H Bending (Alkyl) | 1350 - 1470 | IR | Characteristic of the ethyl groups. |

| Ring Vibrations | 1400 - 1600 | Raman | Provides insight into the symmetry and structure of the quinonoid ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds, including the reaction products of this compound. lbl.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of molecular structures and the differentiation of isomers. ceitec.czuobasrah.edu.iq

¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. researchgate.net For reaction products of this compound, changes in the chemical shifts and coupling patterns of the aromatic and ethyl protons provide clear evidence of structural transformation. For instance, upon reduction to a substituted p-phenylenediamine, the downfield signals of the quinonoid protons would be replaced by upfield signals characteristic of an aromatic amine. The signals for the ethyl groups (-CH₂- and -CH₃) would also experience a shift due to the change in the electronic nature of the nitrogen atom. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. ceitec.cz The carbons of the quinonoid ring in this compound, particularly the imine carbon (C=N) and the carbonyl-like carbons, would have characteristic downfield chemical shifts. The formation of reaction products can be confirmed by observing the disappearance of these signals and the appearance of new signals in regions typical for aromatic or other functional groups. ipb.pt Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals by correlating connected nuclei. ceitec.cz

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Potential Reduction Product Predicted values based on analogous structures. Solvent is typically CDCl₃ or DMSO-d₆.

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| This compound | ¹H (Ethyl -CH₂) | 3.3 - 3.6 | Methylene protons adjacent to nitrogen. |

| ¹H (Ethyl -CH₃) | 1.1 - 1.3 | Methyl protons. | |

| ¹H (Ring) | 6.5 - 7.5 | Protons on the quinonoid ring. | |

| ¹³C (C=N) | 160 - 170 | Imine carbon. | |

| ¹³C (Ring) | 130 - 150 | Other carbons in the quinonoid ring. | |

| ¹³C (Ethyl -CH₂) | 40 - 45 | ||

| ¹³C (Ethyl -CH₃) | 12 - 15 | ||

| Reduced Product (p-diethylaminoaniline) | ¹H (Ethyl -CH₂) | 3.0 - 3.3 | Shifted upfield compared to the quinoneimine. |

| ¹H (NH₂) | 3.5 - 4.5 | Amine protons, signal can be broad. | |

| ¹H (Aromatic) | 6.6 - 6.8 | Typical aromatic region. | |

| ¹³C (Aromatic C-N) | 140 - 150 | ||

| ¹³C (Aromatic C-H) | 115 - 120 |

Electronic Absorption and Emission Spectroscopy in Reactivity Studies

Electronic absorption and emission spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, are fundamental techniques for studying compounds with chromophores, such as this compound. mometrix.comyoutube.com These methods probe the electronic transitions within a molecule and are highly sensitive to changes in conjugation and electronic structure, making them ideal for monitoring reactivity. csic.es

The UV-Vis absorption spectrum of a molecule is a plot of absorbance versus wavelength. azooptics.com this compound is a colored compound, and its extended π-system gives rise to characteristic absorption bands in the visible and near-UV regions of the electromagnetic spectrum. azooptics.com These absorptions typically correspond to π→π* and n→π* electronic transitions. azooptics.com The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment, including solvent polarity and pH. researchgate.net

Reactivity studies often involve monitoring the change in the UV-Vis spectrum over time. csic.es For example, in a reaction where this compound is consumed, the intensity of its characteristic absorption peak will decrease. If a new chromophoric product is formed, new absorption bands will appear. This allows for the calculation of reaction rates and the observation of isosbestic points, which indicate a clean conversion from one species to another.

While many quinonoid systems are not strongly fluorescent, emission spectroscopy can sometimes be used. If this compound or its reaction products exhibit fluorescence, emission spectra can provide complementary information about the excited states of the molecules. mometrix.comedinst.com

Table 3: Typical Electronic Transitions for this compound This table outlines the expected absorption regions for the principal electronic transitions in this compound.

| Transition Type | Typical λ_max Range (nm) | Description |

| π → π | 300 - 500 | High-intensity transition involving the conjugated π-system of the quinonoid ring. Responsible for the strong color. |

| n → π | 450 - 600 | Lower-intensity transition involving the non-bonding electrons on the nitrogen atoms. Often appears as a shoulder on the main π→π* band. |

Mass Spectrometry Approaches for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is an essential tool for identifying reaction products and monitoring reaction progress by providing precise molecular weight information. vdoc.pub For studying this compound, techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful. nih.gov

In a typical LC-MS experiment, the components of a reaction mixture are first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for this type of analysis as it is a soft technique that typically keeps the molecule intact, yielding a prominent molecular ion peak (e.g., [M+H]⁺). nih.gov This allows for the direct determination of the molecular weight of this compound and any products or intermediates formed during a reaction.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is often characteristic of a specific molecular structure, aiding in the identification of unknown products and distinguishing between isomers. nih.gov

More advanced MS techniques like Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), offer exquisite specificity and sensitivity for quantitative analysis. proteomics.com.aunih.gov By pre-selecting the m/z of a parent ion and a specific fragment ion, MRM can quantify the amount of this compound or a specific product in a complex mixture with high precision, making it ideal for detailed kinetic studies. nih.gov

Table 4: Expected Mass-to-Charge (m/z) Ratios for this compound and Related Species in ESI-MS

| Compound | Formula | Exact Mass | Expected Ion (Positive Mode) | m/z |

| This compound | C₁₀H₁₄N₂ | 162.1157 | [M+H]⁺ | 163.1235 |

| Reduced Product (p-diethylaminoaniline) | C₁₀H₁₆N₂ | 164.1313 | [M+H]⁺ | 165.1391 |

| Hydrolyzed Product (N,N-diethyl-p-benzoquinone imine) | C₁₀H₁₃NO | 163.0997 | [M+H]⁺ | 164.1075 |

Advanced X-ray Spectroscopic Methods in this compound Research

Advanced X-ray spectroscopy techniques provide element-specific information about the electronic structure and local coordination environment of atoms within a molecule. excillum.comifpan.edu.pl Methods such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can offer unique insights into the properties of this compound that are not accessible with other techniques. stanford.edu

X-ray Absorption Spectroscopy (XAS) involves exciting a core electron to an unoccupied state. stanford.edu The resulting spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. elte.hu For this compound, XANES at the nitrogen K-edge could reveal details about the electronic structure of the C=N bond.

EXAFS analysis can determine the bond distances and coordination numbers of the atoms immediately surrounding the absorbing atom. osti.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), measures the binding energies of core-level electrons. elte.hu The binding energy is sensitive to the chemical environment and oxidation state of an atom. stanford.edu XPS analysis of the N 1s and C 1s regions of this compound would provide distinct signals for the nitrogen atoms and the different types of carbon atoms (e.g., C=N, C=C, C-N, C-C), offering a detailed picture of the molecule's chemical composition and bonding. wisc.edu

These techniques are particularly valuable for studying reactions that occur on surfaces, such as in heterogeneous catalysis, or for characterizing thin films containing this compound derivatives. nffa.eu

Table 5: Application of Advanced X-ray Spectroscopic Methods to this compound Research

| Technique | Probed Element(s) | Information Obtained | Research Application |

| XAS (XANES) | N, C | Oxidation state, local geometry, unoccupied electronic states. researchgate.net | Determining changes in the electronic structure of the nitrogen atom upon reaction or coordination. |

| XAS (EXAFS) | N, C | Interatomic distances, coordination numbers. osti.gov | Elucidating the precise local structure around the nitrogen atoms. |

| XPS | N, C, O | Elemental composition, chemical state, core-level binding energies. elte.hu | Identifying different chemical forms of nitrogen and carbon within the molecule and its reaction products. |

Studies on Diethylquinoneimine Derivatives and Analogues

Design and Synthesis of Diethylquinoneimine Analogues

The design and synthesis of analogues of this compound are driven by the goal of tuning its electronic, optical, and chemical properties. Synthetic strategies often begin with precursor molecules like p-phenylenediamines or substituted quinones.

A common synthetic route involves the oxidative polymerization of p-phenylenediamine (B122844) and its salts to create poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene), a related polymeric structure. chemicalpapers.com Another approach focuses on creating novel cationic dyes by synthesizing benzoquinone diimines with strong electron-donating substituents. For instance, a two-step process starting from 1,5-difluoro-2,4-dinitrobenzene (B51812) and N,N-dimethyl-p-phenylenediamine can yield cationic benzoquinone diimine dyes that absorb light in the far-red region. rsc.org The synthesis of N-alkylated analogues has been reported, highlighting the versatility of these compounds. researchgate.net The design process is often guided by principles of fragment-based drug discovery, where molecular fragments are merged to create a new structure, or by computational methods to predict the properties of novel derivatives. researchoutreach.orgmdpi.com

These synthetic efforts allow for the creation of a diverse library of analogues, each with potentially unique characteristics. The table below summarizes some approaches to synthesizing these analogues.

Table 1: Synthesis of this compound Analogues

| Analogue Type | Synthetic Method | Precursors | Key Features of Product |

|---|---|---|---|

| Cationic Dyes | Two-step nucleophilic substitution and subsequent reduction/oxidation | 1,5-difluoro-2,4-dinitrobenzene, N,N-dimethyl-p-phenylenediamine | Stable cationic salts with strong far-red light absorption. rsc.org |

| Polymeric Analogues | Chemical oxidative polymerization | p-phenylenediamine and its salt | Creates a polymer with a structure similar to pernigraniline. chemicalpapers.com |

| N-Alkylated Analogues | Self-condensation or other N-alkylation methods | Aniline or other primary amines | Versatile ligands for coordination chemistry. researchgate.net |

| Steroidal Analogues | Multi-step transformation from steroidal sapogenins | Tigogenin, aluminum amide | Creates complex indolizidine systems via imine intermediates. nih.gov |

Structure-Reactivity Relationship Studies in Substituted Diethylquinoneimines

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a molecule affects its reactivity. rsc.orguchicago.edu For substituted diethylquinoneimines, these studies are essential for predicting and controlling their chemical behavior.

The reactivity of N,N'-disubstituted 1,4-benzoquinone (B44022) diimines is significantly influenced by the nature of their substituents. For example, in reactions with sodium arenesulfinates, the reaction pathway is determined by the electron-donating power of substituents on the sulfinate and the redox potential of the quinone diimine. researchgate.net Electron-donating groups on the arenesulfinate favor a radical anion 1,6-addition pathway. researchgate.net Similarly, the presence of specific groups on the quinone diimine ring, such as an ArSO2N group, can also promote radical ion reactions. researchgate.net

The this compound metabolite of the herbicide acetochlor (B104951) provides a specific example of this reactivity. It is known to be an electrophilic and redox-active molecule capable of binding to cellular proteins. epa.gov This reactivity is linked to its quinone imine structure, which can generate oxidative stress. epa.gov Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding these relationships by calculating the energy barriers of reaction transition states and elucidating reaction mechanisms. rsc.org

Table 2: Structure-Reactivity Effects in Substituted Diethylquinoneimines

| Reaction | Substituent Effect | Resulting Reactivity | Reference |

|---|---|---|---|

| Reaction with Sodium Arenesulfinates | Increased electron-donating power of the substituent in the arenesulfinate. | Favors a radical anion 1,6-addition pathway. | researchgate.net |

| Reaction with Sodium Arenesulfinates | Presence of an ArSO2N group on the quinone imine. | Favors radical ion reaction with formation of 1,6-addition products. | researchgate.net |

| General Reactivity | Diethylamino groups on the nitrogen atoms. | The molecule acts as an electrophile and is redox-active. | epa.gov |

| Pd-catalyzed γ-C(sp3)–H arylation | Increasing number of substituents on the α-position of amines. | Decreases the free energy barrier of the rate-determining step (Thorpe-Ingold effect). | rsc.org |

Conformational Analysis and Isomerism in this compound Derivatives

Isomerism describes compounds with the same molecular formula but different arrangements of atoms. libretexts.orgnumberanalytics.comgeeksforgeeks.org this compound derivatives can exhibit both structural and stereoisomerism. libretexts.orgunacademy.com

Structural Isomerism: This occurs when atoms are connected in a different order. For this compound derivatives, this could involve different substitution patterns on the quinone ring.

Stereoisomerism: This involves isomers with the same connectivity but different spatial arrangements. numberanalytics.com

Geometrical Isomerism: If the quinone ring is disubstituted with two different groups, cis and trans isomers are possible, where the groups are on the same or opposite sides of the ring, respectively. libretexts.org

Optical Isomerism: If a derivative is chiral (lacks a plane of symmetry), it can exist as non-superimposable mirror images called enantiomers. geeksforgeeks.org

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. chemicalpapers.com For this compound, this includes rotation of the ethyl groups and potential puckering of the central ring. Computational methods like DFT are often used to predict the lowest energy (most stable) conformations of molecules. mdpi.com For example, a conformational analysis of new thiosemicarbazone derivatives showed that the most energetically favorable conformations could be determined, which were then confirmed by experimental 2D-NOESY NMR data. mdpi.com Similarly, studies on other flexible molecules demonstrate that solvent polarity can control the conformational dynamics. nih.gov The rotation about the C-C bond in the ethyl groups and the N-C bonds connecting them to the ring will lead to various staggered and eclipsed conformers, with their relative energies influenced by steric hindrance and potential weak intramolecular interactions. chemicalpapers.com

Table 3: Potential Isomerism in this compound Derivatives

| Isomer Type | Description | Example Condition |

|---|---|---|

| Geometrical Isomerism | Different spatial arrangement of substituents around the quinone ring (cis/trans). | A this compound molecule with two different substituents on the ring carbons. libretexts.org |

| Optical Isomerism (Enantiomers) | Existence of non-superimposable mirror images. | A derivative with a chiral center, for instance, in a substituent group attached to the ring or nitrogen. geeksforgeeks.org |

| Conformational Isomerism | Different spatial arrangements arising from rotation about single bonds (e.g., anti vs. gauche for ethyl groups). | The various rotational positions of the two ethyl groups relative to the quinoneimine plane. chemicalpapers.com |

Coordination Chemistry of this compound and its Ligands

The study of how ligands bind to a central metal atom is known as coordination chemistry. utexas.edulibretexts.orgnumberanalytics.comyoutube.com this compound and its analogues, particularly 2,5-diamino-1,4-benzoquinonediimines (DABQDI), are highly versatile ligands. researchgate.net Their utility stems from the ability to tune their N-substituents and an observed isomerization process that can occur upon coordination to a metal center. researchgate.net

These ligands can act as electron-pair donors (Lewis bases) to bind with metal ions (Lewis acids). utexas.edulibretexts.org Depending on the metal and reaction conditions, quinone diimine ligands can coordinate in multiple ways. They can act as bidentate ligands, binding to a metal center through two donor atoms. nih.gov They have also been shown to form dinuclear complexes, where the ligand bridges two metal centers. researchgate.networktribe.com

The coordination of p-benzoquinone diimine to an osmium center, forming (p-benzoquinone diimine)pentaammineosmium(II), has been synthesized and studied. acs.org Furthermore, multidentate amine ligands show versatile coordination modes with alkali metals, adopting geometries from trigonal pyramidal to trigonal prismatic depending on the metal's ionic radius and substituents. nih.gov The formation of these coordination complexes alters the properties of both the metal and the ligand, leading to new materials with remarkable electronic or magnetic properties. researchgate.netresearchgate.net

Table 4: Coordination Chemistry of Benzoquinone Diimine Ligands

| Metal Center | Ligand Type | Coordination Mode | Notable Properties/Complexes |

|---|---|---|---|

| Osmium (Os) | p-benzoquinone diimine | Not specified in abstract | Forms a stable complex: (p-benzoquinone diimine)pentaammineosmium(II). acs.org |

| Cobalt (Co) | 2,5-diamino-1,4-benzoquinonediimine (QDI) | 4-fold coordination | Forms π-d coordination polymers on Au(111) surfaces. researchgate.net |

| Various Transition Metals | 2,5-diamino-1,4-benzoquinonediimines (DABQDI) | Bidentate, Monodentate Ditopic (Bridging) | Versatile; isomerization upon coordination; used in catalysis, magnetism, and electronics. researchgate.net |

| Lithium (Li+), Sodium (Na+) | N,N′,N”-tris-(2-N-diethylaminoethyl)-1,4,7-triaza-cyclononane (DETAN) | Four-, five-, or six-coordinate | Demonstrates ligand flexibility, adopting various geometries (e.g., trigonal pyramidal, trigonal prismatic). nih.gov |

Advanced Applications of Diethylquinoneimine in Chemical Research

Diethylquinoneimine as a Synthetic Reagent in Organic Transformations

Quinoneimines are known to be versatile reagents in organic synthesis, primarily acting as electrophiles and dienophiles. This compound, with its electron-deficient quinoidal ring, is expected to participate in a variety of organic transformations. Its reactivity is largely governed by the iminium ion character, making the ring susceptible to nucleophilic attack.

One of the primary applications would be in Michael additions . Nucleophiles such as amines, thiols, and carbanions can add to the quinoneimine system, leading to the formation of substituted aminophenols after rearomatization. The diethylamino group would influence the regioselectivity of the addition.

Furthermore, this compound could serve as a potent dienophile in Diels-Alder reactions . Its electron-deficient double bonds would readily react with electron-rich dienes to construct complex cyclic systems. The stereochemistry of such reactions would be of significant interest.

It can also act as an oxidizing agent in certain contexts, similar to other quinones, accepting electrons to form the corresponding hydroquinone (B1673460) derivative. This property could be harnessed in dehydrogenation reactions. rsc.org

Potential Synthetic Transformations Involving this compound:

| Reaction Type | Reactant | Product Type | Potential Utility |

| Michael Addition | Thiols, Amines, Cyanide | Substituted p-aminophenols | Synthesis of functionalized aromatic compounds |

| Diels-Alder Reaction | Electron-rich dienes (e.g., Danishefsky's diene) | Polycyclic nitrogen-containing heterocycles | Access to complex scaffolds for pharmaceuticals |

| [2+2] Cycloaddition | Alkenes, Ketenes | Fused four-membered rings | Construction of strained ring systems |

| Oxidation | Dihydroaromatics, Alcohols | Aromatic compounds, Aldehydes/Ketones | Regenerative oxidizing systems |

Application of this compound in Analytical Method Development

The distinct electrochemical and chromophoric properties of the quinoneimine functional group make it a valuable component in the development of analytical methods. labmanager.com

Electrochemical Sensing Mechanisms Involving this compound

The core of this compound's application in electrochemical sensing lies in its reversible redox behavior. The compound can be electrochemically reduced to the corresponding N,N-diethyl-p-phenylenediamine derivative and subsequently oxidized back. This redox couple can be exploited in several ways:

Direct Amperometric Detection: this compound itself can be the analyte of interest, and its concentration can be determined by measuring the current generated during its reduction at a specific potential. nih.gov

Mediated Sensing: this compound can act as a redox mediator. For instance, in a biosensor for an oxidoreductase enzyme, it can shuttle electrons between the enzyme's active site and the electrode surface. The measured current would then be proportional to the substrate concentration of the enzyme.

Ion-Selective Electrodes: The nitrogen atom in the diethylamino group can be protonated or could coordinate with metal ions. This interaction could potentially alter the redox potential of the quinoneimine system, forming the basis for a potentiometric sensor for pH or specific metal ions.

The sensitivity and selectivity of such sensors could be tuned by modifying the electrode surface with materials that have a high affinity for this compound or its derivatives. mdpi.com

Chromatographic Separation and Detection Methodologies

The separation and quantification of this compound and its reaction products would likely be achieved using high-performance liquid chromatography (HPLC). auctoresonline.org Given its structure, a reversed-phase HPLC method would be most appropriate.

Hypothetical HPLC Method Parameters for this compound Analysis:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | The nonpolar stationary phase will interact with the hydrophobic ethyl groups and the quinone ring, providing good retention. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution would be necessary to separate this compound from potentially more polar (e.g., hydrolyzed products) or less polar (e.g., starting materials in a synthesis) compounds. researchgate.net |

| Detector | UV-Vis Diode Array Detector (DAD) | The quinoneimine core is a chromophore, expected to have strong absorbance in the UV-Vis region, allowing for sensitive detection and quantification. A DAD would provide spectral information for peak purity assessment. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. 193.16.218 |

For detection, besides UV-Vis, an electrochemical detector could be coupled to the HPLC system to provide highly sensitive and selective detection based on the redox activity of the quinoneimine. frontiersin.org Mass spectrometry (LC-MS) would be invaluable for the identification of metabolites or reaction byproducts.

This compound as a Model System for Redox Chemistry Studies

Quinoneimines are excellent models for studying biological redox processes, as the quinone motif is found in many biological cofactors and electron carriers. nih.gov this compound could serve as a simplified model to investigate the fundamental aspects of electron transfer reactions.

Key areas of study could include:

Proton-Coupled Electron Transfer (PCET): Investigating how protonation of the imine nitrogen affects the thermodynamics and kinetics of electron transfer. This is relevant to many biological energy conversion pathways.

Solvent Effects: Studying how the solvent environment influences the redox potential and the stability of the radical intermediates formed during one-electron reduction or oxidation.

Substituent Effects: While the subject is this compound, comparing its redox properties to other N-substituted quinoneimines would provide valuable structure-activity relationships, elucidating the electronic and steric effects of the N-alkyl groups. nih.gov

These fundamental studies, often employing techniques like cyclic voltammetry and spectroelectrochemistry, contribute to a deeper understanding of more complex biological systems. researchgate.net

Role of this compound in Material Science Research

The polymerizable and chromophoric nature of quinoneimines opens up possibilities for their use in material science. wikipedia.org

Polymerizable Monomers: If a polymerizable group (like a vinyl or acryloyl moiety) were incorporated into the structure of this compound, it could be used as a monomer to synthesize redox-active polymers. wikipedia.orgbritannica.com These polymers could find applications in:

Antistatic coatings: The ability to exist in charged states could help dissipate static electricity.

Electrochromic devices: The polymer would change color upon electrochemical switching between its oxidized (quinoneimine) and reduced (phenylenediamine) states.

Battery materials: As a component of the cathode, the redox couple could be used for charge storage.

Dyes: Quinoneimines are the basis for several classes of dyes (e.g., indophenol (B113434) dyes). This compound itself would be colored, and its derivatives could be synthesized to cover a range of colors. The color is due to the extended π-conjugation in the quinoidal ring. These dyes could be used in textiles, printing, and as pH indicators if the color is sensitive to protonation.

Semiconductors: Organic semiconductors are a major area of materials research. nih.gov The conjugated system of this compound suggests it could have semiconductor properties. By tuning the molecular structure, for example, by extending the conjugation, it might be possible to create materials suitable for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). openaccessjournals.com The performance of such materials would depend on their charge carrier mobility and solid-state packing.

Historical Trajectories and Future Research Directions

Milestones in Diethylquinoneimine and Quinoneimine Chemistry Research

The study of this compound is deeply rooted in the broader history of quinoneimine chemistry, a field that has evolved significantly since the 19th century. Early milestones were foundational, establishing the basic reactions and understanding of this class of compounds.

The journey began with the pioneering work of Peter Griess, a German industrial chemist. In 1858, Griess discovered the diazotization reaction, a process that forms diazonium salts from arylamines. wikipedia.orgwikipedia.org This discovery was a cornerstone for the synthesis of a vast array of organic compounds, including azo dyes, and laid the groundwork for the future synthesis of quinoneimine derivatives. royalsocietypublishing.orgnumberanalytics.com Although his initial focus was not on quinoneimines themselves, his work on nitrogen-rich organic molecules was crucial for the field's development. wikipedia.org The Griess reaction, first reported in 1879, became a fundamental analytical method for detecting nitrite, which involves the formation of a diazonium cation that then couples to form a colored azo dye. nih.gov

Towards the end of the 19th and the beginning of the 20th century, Richard Willstätter, another prominent German chemist, made significant contributions. His research delved into the structure and synthesis of quinone and quinone-like compounds. dpma.denobelprize.org Willstätter's work on plant pigments, particularly chlorophyll, for which he received the Nobel Prize in Chemistry in 1915, expanded the understanding of quinonoid structures, which are the core of quinoneimines. nobelprize.orgebsco.com His investigations into these complex organic molecules provided essential knowledge and chemical methods that would be applicable to the study of their nitrogen-containing analogues. nobelprize.org

Later research began to focus more specifically on N,N-dialkylquinone diimines. Studies explored their synthesis via the oxidation of N,N-dialkyl-p-phenylenediamines and their reactivity. acs.orgacs.org These compounds were identified as ambident cations, capable of reacting with nucleophiles at different sites, a key characteristic that defines their chemical behavior. acs.org The development of synthetic methods, such as the oxidation of N,N'-diphenyl-1,4-phenylenediamine to produce N,N'-diphenyl-1,4-benzoquinone diimine, provided pathways to create specific quinoneimine structures. researchgate.net These foundational studies established the synthetic routes and fundamental reactivity patterns that are central to the chemistry of this compound today.

Table 1: Key Milestones in Quinoneimine Chemistry Research

Current Challenges and Emerging Research Frontiers in this compound Chemistry

The chemistry of this compound and related compounds is marked by both significant potential and distinct challenges. A primary difficulty lies in the inherent reactivity and potential instability of the quinoneimine scaffold. covasyn.commdpi.com These compounds are electrophilic and can be susceptible to polymerization, hydrolysis, and dimerization, which can lead to low yields in synthetic preparations and complicate their isolation and purification. epa.govnih.gov

A major research frontier is the development of more efficient and selective synthetic methods. Traditional approaches can be inefficient, but new strategies are emerging. nih.gov Domino and annulation reactions involving quinone imines are providing powerful tools for the rapid construction of complex, nitrogen-containing heterocyclic structures from simple precursors. kyoto-u.ac.jp These methods are highly valuable in the synthesis of natural products and bioactive molecules. kyoto-u.ac.jp

Another significant challenge is managing the reactivity of these compounds. This compound can act as a reactive metabolite in biological systems, which is a key area of study in toxicology. mdpi.compreprints.org Understanding and predicting the formation of these reactive species is a major goal. mdpi.com Emerging research focuses on using this reactivity in a controlled manner. For instance, the electrophilicity of quinone imines is being harnessed in asymmetric catalysis to create chiral molecules, which are of great interest in medicinal chemistry. chemicalpapers.com

The redox properties of quinone imines also present both challenges and opportunities. nih.govnih.gov Their ability to undergo redox cycling can contribute to cellular toxicity but is also being explored for applications in materials science, such as in redox-active polymers and dyes. rsc.orgbrieflands.com Research is focused on modulating these redox properties by modifying the quinoneimine structure, for example, by introducing different substituents onto the quinone ring. nih.gov This allows for the fine-tuning of their electronic properties for specific applications.

Table 2: Challenges and Emerging Frontiers in this compound Chemistry

Interdisciplinary Research Prospects for this compound

The unique properties of this compound make it a valuable subject for interdisciplinary research, bridging organic chemistry with biology, medicine, materials science, and computational science. nih.gov

In medicinal chemistry and toxicology , quinone imines are recognized as a critical class of reactive metabolites formed from various drugs and xenobiotics. mdpi.com The formation of this compound from the pesticide acetochlor (B104951), for example, is linked to its mechanism of toxicity. mdpi.com Research in this area focuses on understanding how these reactive intermediates interact with biological macromolecules like proteins and DNA, leading to cellular damage. mdpi.com This interdisciplinary work, combining synthetic chemistry, biochemistry, and toxicology, is crucial for assessing the safety of new and existing chemicals.

In materials science , the quinonoid structure is fundamental to many dyes and pigments. rsc.org The electronic properties of this compound and related N,N-dialkylquinone diimines make them candidates for the development of novel functional materials. Research is underway to incorporate these structures into polymers to create redox-active and conductive materials. brieflands.com The synthesis of new benzoquinone diimine dyes with strong absorption in the far-red range highlights their potential in imaging and sensor applications.

Bioanalytical chemistry represents another promising avenue. The formation of colored quinoneimine dyes is the basis for several analytical assays. For instance, peroxidase-linked spectrophotometric assays can use the condensation reaction that forms a quinoneimine dye to detect the activity of enzymes like monoamine oxidase. This principle can be adapted to develop new sensors and diagnostic tools.

The intersection with computational chemistry is also expanding rapidly. Quantum chemical studies and deep learning models are being developed to predict the formation of quinone imine metabolites and to understand their reactivity. mdpi.com These in silico approaches can screen for potential toxicity early in the drug development process and guide the design of safer molecules, reducing the need for extensive experimental work. mdpi.com

Table 3: Interdisciplinary Research Prospects for this compound

Potential for Novel Methodologies and Technologies in this compound Studies

Advances in analytical and synthetic technologies are opening new doors for the study of reactive compounds like this compound. These novel methodologies allow for more precise control, synthesis, and characterization.

Electrochemical methods have emerged as a particularly powerful tool. Electrochemical synthesis provides a clean and controllable way to generate quinone imines from their precursors, such as N,N-dialkyl-p-phenylenediamines, often avoiding the harsh reagents and side reactions associated with chemical oxidation. acs.org This technique allows for the in-situ generation of reactive metabolites in an environment free of biological nucleophiles, facilitating their characterization. Coupling electrochemistry with mass spectrometry (EC-MS) enables the direct detection and structural elucidation of short-lived intermediates like the amodiaquine (B18356) quinoneimine.

Advanced spectroscopic and spectrometric techniques are essential for characterizing these molecules. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is used to identify quinoneimine conjugates in complex biological matrices, such as human liver microsomes. Furthermore, preparative-scale electrochemical synthesis can produce sufficient quantities of these reactive species and their conjugates for detailed structural analysis by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

High-throughput and computational technologies are revolutionizing the field. Deep learning algorithms are being trained on large datasets of metabolic reactions to predict the likelihood that a given molecule will form a quinone metabolite. mdpi.com These models can identify the specific atoms within a molecule that are likely to form the quinone, providing valuable insights for designing safer chemicals. mdpi.com This represents a shift from reactive to proactive toxicology.

The development of novel catalytic systems is another key area. Chiral organoacid catalysts, for example, have been designed to facilitate highly enantioselective reactions with quinone imine ketals. chemicalpapers.com These advanced catalysts provide precise control over stereochemistry, enabling the synthesis of complex, optically active molecules that are important for pharmaceutical applications.

Table 4: Novel Methodologies in this compound Studies

Q & A

Q. How can researchers optimize synthetic routes for Diethylquinoneimine to improve yield and purity?